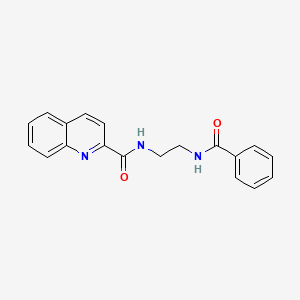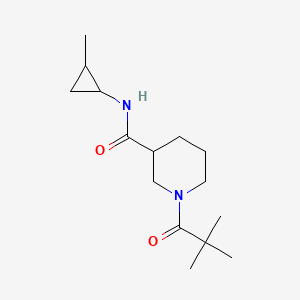![molecular formula C21H26N4O2 B7561917 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide](/img/structure/B7561917.png)
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide, also known as BPC-157, is a synthetic peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a stable gastric pentadecapeptide that has been shown to have regenerative and healing properties in various animal models.
Mechanism of Action
The exact mechanism of action of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is not fully understood, but it is believed to work through multiple pathways. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been shown to promote angiogenesis by increasing the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF). It also promotes tissue repair by increasing the expression of collagen and other extracellular matrix proteins. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has also been shown to reduce inflammation by decreasing the expression of pro-inflammatory cytokines such as TNF-α and IL-6.
Biochemical and Physiological Effects:
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, tissue repair, and reduce inflammation. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has also been shown to have neuroprotective effects, improving cognitive function and reducing oxidative stress. Additionally, 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been shown to have anti-ulcer effects, reducing the size and severity of gastric ulcers.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is its stability and ease of administration. It can be administered orally or subcutaneously and has a long half-life, allowing for once-daily dosing. Additionally, 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has a low toxicity profile and has been shown to be well-tolerated in animal studies. However, one limitation of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is the lack of clinical data available. Most of the studies conducted have been in animal models, and further research is needed to determine its safety and efficacy in humans.
Future Directions
There are several future directions for 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide research. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been shown to have neuroprotective effects and may have the potential to slow or even reverse the progression of these diseases. Additionally, 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide may have potential applications in treating cardiovascular disease, as it has been shown to promote angiogenesis and improve cardiac function. Further research is also needed to determine the optimal dosing and administration of 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide for various conditions.
Conclusion:
In conclusion, 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is a synthetic peptide with a wide range of regenerative and healing properties. It has been extensively studied in animal models and has shown promising results in treating various conditions. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has a low toxicity profile and is well-tolerated in animal studies. However, further research is needed to determine its safety and efficacy in humans. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has the potential to be a valuable therapeutic agent in treating various conditions and should continue to be studied in future research.
Synthesis Methods
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide is synthesized in the laboratory using solid-phase peptide synthesis. The peptide is composed of 15 amino acids and has a molecular weight of 1419.535 g/mol. The synthesis process involves coupling the amino acids in a specific sequence and then cleaving the peptide from the resin.
Scientific Research Applications
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a wide range of regenerative and healing properties, including promoting angiogenesis, tissue repair, and reducing inflammation. 5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide has been studied in various animal models, including rats, rabbits, and mice, and has shown promising results in treating various conditions such as tendon and ligament injuries, gastric ulcers, and inflammatory bowel disease.
properties
IUPAC Name |
5-[(1-benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-15-7-8-18(13-19(15)20(22)26)24-21(27)23-17-9-11-25(12-10-17)14-16-5-3-2-4-6-16/h2-8,13,17H,9-12,14H2,1H3,(H2,22,26)(H2,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDOVJWOWQWTDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)CC3=CC=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(1-Benzylpiperidin-4-yl)carbamoylamino]-2-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7561841.png)
![Methyl 2,4-difluoro-5-[[1-(3-fluorophenyl)-5-thiophen-2-yl-1,2,4-triazole-3-carbonyl]amino]benzoate](/img/structure/B7561843.png)
![1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine](/img/structure/B7561851.png)
![N-methyl-N-(3-methylphenyl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7561857.png)
![(E)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]-N-(2-bromo-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B7561864.png)
![N-[3-(5-propan-2-ylsulfanyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7561868.png)
![Azetidin-1-yl-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methanone](/img/structure/B7561877.png)
![2-[(2Z)-2-(cyanomethylidene)-4-oxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B7561883.png)


![N-cyclopropyl-N-[5-[1-(1H-indol-3-yl)-1-oxopropan-2-yl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7561909.png)
![N-[1-(4-methylbenzoyl)piperidin-4-yl]isoquinoline-1-carboxamide](/img/structure/B7561926.png)

![1-Phenyl-3-[[2-(pyrrolidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7561937.png)